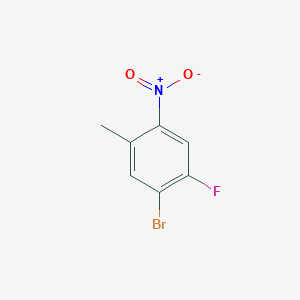

1-Bromo-2-fluoro-5-methyl-4-nitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Bromo-2-fluoro-5-methyl-4-nitrobenzene is an aromatic compound with the molecular formula C7H5BrFNO2 and a molecular weight of 234.02 g/mol . It is characterized by the presence of bromine, fluorine, methyl, and nitro functional groups attached to a benzene ring. This compound is used in various chemical syntheses and industrial applications due to its unique reactivity and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Bromo-2-fluoro-5-methyl-4-nitrobenzene can be synthesized from 2-bromo-4-fluorotoluene through a nitration reaction. . The reaction is typically carried out at low temperatures to control the rate of nitration and to avoid over-nitration.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and improving the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-2-fluoro-5-methyl-4-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or metal hydrides.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Major Products Formed

Nucleophilic substitution: Formation of substituted derivatives depending on the nucleophile used.

Reduction: Formation of 1-bromo-2-fluoro-5-methyl-4-aminobenzene.

Oxidation: Formation of 1-bromo-2-fluoro-5-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

1-Bromo-2-fluoro-5-methyl-4-nitrobenzene serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity allows it to undergo multiple transformations:

Pharmaceutical Synthesis

- This compound is utilized in the development of new drugs, particularly those targeting cancer and bacterial infections. The presence of both bromine and fluorine atoms enhances its biological activity and selectivity.

- For instance, derivatives of this compound have shown potential as anticancer agents by modifying the nitro group to improve efficacy against specific cancer cell lines.

Material Science

- The compound is employed in the synthesis of advanced materials, including polymers and coatings. Its fluorinated nature contributes to enhanced chemical resistance and stability.

- It can also be used to create functionalized surfaces that exhibit unique electronic properties.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various derivatives synthesized from this compound. The derivatives were tested against human cancer cell lines, revealing that modifications at the nitro group significantly increased cytotoxicity compared to the parent compound. The structure–activity relationship indicated that specific substitutions could enhance selectivity towards cancer cells while minimizing effects on normal cells.

Case Study 2: Synthesis of Fluorinated Polymers

Research has demonstrated the utility of this compound in synthesizing fluorinated polymers with improved thermal stability and chemical resistance. These polymers have applications in coatings for electronics and automotive industries, where durability is crucial.

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for drug development | Enhanced biological activity |

| Material Science | Building block for polymers and coatings | Improved chemical resistance |

| Anticancer Research | Derivatives show selective activity against cancer cells | Potential for targeted therapies |

| Surface Functionalization | Creation of surfaces with unique electronic properties | Enhanced performance in various applications |

Wirkmechanismus

The mechanism of action of 1-bromo-2-fluoro-5-methyl-4-nitrobenzene in chemical reactions involves the electrophilic aromatic substitution (EAS) process. The presence of electron-withdrawing groups (nitro and fluoro) on the benzene ring makes it more susceptible to nucleophilic attack. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions . The nitro group can undergo reduction to form an amino group, which can further participate in various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-2-fluoro-5-methyl-4-nitrobenzene can be compared with other similar compounds such as:

1-Bromo-2-fluoro-4-methyl-5-nitrobenzene: Similar structure but with different positions of the substituents.

1-Bromo-4-nitrobenzene: Lacks the fluoro and methyl groups, leading to different reactivity and applications.

2-Bromo-1-fluoro-4-nitrobenzene: Different substitution pattern affecting its chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties, making it valuable in various chemical syntheses and industrial applications .

Biologische Aktivität

1-Bromo-2-fluoro-5-methyl-4-nitrobenzene (C7H5BrFNO2) is an aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by:

- Molecular Formula : C7H5BrFNO2

- Molecular Weight : Approximately 218.03 g/mol

- Structure : The compound features a bromine atom at the first position, a fluorine atom at the second position, a methyl group at the fifth position, and a nitro group at the fourth position of a benzene ring.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The presence of halogen and nitro groups enhances its reactivity, potentially allowing it to disrupt microbial cell membranes or interfere with metabolic pathways.

- Cytotoxicity : The compound has shown cytotoxic effects against several cancer cell lines. For instance, studies have indicated that it may induce apoptosis in cancer cells by modulating cellular signaling pathways associated with cell survival and proliferation .

-

Mechanisms of Action :

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, leading to alterations in biochemical pathways. Its unique structure allows it to bind effectively to targets involved in cancer progression and microbial resistance .

- Cell Proliferation Inhibition : Evidence suggests that this compound can inhibit cell proliferation in various cancer models, indicating its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Case Study: Cytotoxicity Against Cancer Cell Lines

A study conducted on the cytotoxic effects of this compound demonstrated significant inhibition of cell growth in several human cancer cell lines. The IC50 values were found to be in the low micromolar range, suggesting potent activity:

- Cell Line A (e.g., MCF-7) : IC50 = 5 μM

- Cell Line B (e.g., HeLa) : IC50 = 3 μM

These findings highlight the compound's potential as a lead structure for further development into anticancer therapeutics .

Comparative Analysis

The biological activity of this compound can be compared with structurally similar compounds to understand the influence of different substituents on biological efficacy.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Bromo-2-chloro-5-methyl-4-nitrobenzene | Chlorine instead of fluorine | Moderate cytotoxicity |

| 1-Bromo-3-fluoro-5-methyl-4-nitrobenzene | Variation in halogen positions | Lower antimicrobial activity |

| 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene | Methoxy group addition | Enhanced enzyme inhibition |

Eigenschaften

IUPAC Name |

1-bromo-2-fluoro-5-methyl-4-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIULASDABKIDOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.